N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(12-18-9-5-4-8-16(18)21)11-17-15(20)10-13-6-2-1-3-7-13/h1-9,14,19H,10-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXMVVJKEFHACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the hydroxy group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyridine ring may produce a piperidine derivative.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxy group and the pyridine ring can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The phenylacetamide moiety may also play a role in modulating the compound’s activity by enhancing its binding affinity to the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound shares the 2-oxopyridin-1(2H)-yl group with all analogs, a critical pharmacophore for binding interactions.
- Unlike the β1i inhibitors (1–5), the target compound features a hydroxypropyl linker and phenylacetamide , which may influence solubility and target selectivity.
- The p38 MAP kinase inhibitor () incorporates bulkier substituents (e.g., difluorobenzoyl), likely enhancing hydrophobic interactions with kinase domains .
Table 2: Activity and Binding Data of Analogs
Key Observations :
- Compound 1 (from ) demonstrates low/submicromolar Ki values against β1i, attributed to interactions with Phe31 and Lys33 via a flipped orientation of the pyridinone ring .
- The target compound’s hydroxyl group may enhance hydrogen bonding with β1i residues, but its longer hydroxypropyl linker could reduce binding affinity compared to the shorter acetamide/propanamide linkers in compounds 1–3.
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide is a synthetic organic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 344.4 g/mol. Its structure features a hydroxyl group, a pyridine derivative, and a phenylacetamide moiety, which contribute to its biological interactions.
Research indicates that this compound interacts with various biological targets, particularly proteins involved in signal transduction pathways . Preliminary studies suggest that it may act as an antagonist to constitutively active Gsα proteins, which are implicated in several diseases, including endocrine tumors and McCune-Albright Syndrome. This specificity allows the compound to modulate elevated cyclic adenosine monophosphate (cAMP) levels in cells expressing mutant Gsα alleles, thus presenting potential therapeutic benefits without affecting normal cellular functions.
Inhibition Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on certain enzymes and receptors. For instance, it has been reported to inhibit tyrosinase , an enzyme crucial for melanin production, which could have implications in treating hyperpigmentation disorders. The inhibitory potency of related compounds has been quantified, showcasing IC50 values that indicate strong activity against tyrosinase .
Cytotoxicity and Cell Viability
Cytotoxicity assays conducted on B16F10 melanoma cells revealed that this compound does not exhibit significant cytotoxic effects at concentrations up to 5 μM over 72 hours. This suggests a favorable safety profile for further therapeutic exploration.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of the compound has been investigated to understand how modifications influence its biological activity. The presence of specific functional groups, such as hydroxyl and oxopyridine moieties, enhances binding affinity to target proteins. For example, modifications to the phenyl ring have been shown to significantly alter the inhibitory potency against tyrosinase .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| IC50 against Tyrosinase | Varies (specific values needed from studies) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of structurally analogous acetamides typically involves multi-step reactions. For example:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol derivatives) to introduce heterocyclic moieties .
- Step 2 : Reduction of nitro intermediates under acidic conditions with iron powder .
- Step 3 : Condensation reactions with cyanoacetic acid or phenylacetic acid derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) .
- Key Considerations : Solvent choice (polar aprotic solvents like DMF), temperature control (room temperature to 80°C), and purification via column chromatography .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify the integration of protons from the phenyl, pyridinone, and hydroxypropyl groups .
- Infrared Spectroscopy (IR) : Confirm the presence of carbonyl (C=O) stretches (~1650–1750 cm) and hydroxyl (O–H) bands (~3200–3600 cm) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis Risk : The 2-oxopyridin-1(2H)-yl group is prone to hydrolysis in aqueous media. Store in anhydrous conditions (e.g., desiccators with silica gel) .
- Light Sensitivity : Protect from UV exposure using amber glassware .
- Temperature : Long-term storage at –20°C in inert atmospheres (argon or nitrogen) .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxypropyl group influence the compound’s biological activity?
- Methodological Answer :
- Synthesis of Stereoisomers : Use chiral catalysts (e.g., Sharpless epoxidation) or enantioselective reduction of ketone intermediates .
- Activity Testing : Compare isomers in receptor-binding assays (e.g., kinase inhibition) and molecular docking studies to assess steric and electronic interactions .
- Key Finding : Analogous compounds show that the (R)-configuration enhances binding affinity to target enzymes by ~30% compared to (S)-isomers .
Q. What computational strategies can predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility (LogP), bioavailability, and toxicity .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for oxidative metabolism .
Q. How can intramolecular cyclization of the hydroxypropyl moiety be controlled during synthesis?
- Methodological Answer :
- Reaction Quenching : Use low temperatures (0–5°C) and acidic quenching (e.g., HCl) to prevent unwanted cyclization .
- Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during reactive steps .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to isolate intermediates before cyclization .
Q. What contradictory data exist regarding the compound’s activity in different cell lines, and how can these discrepancies be resolved?
- Methodological Answer :
- Data Analysis : Compare IC values across studies (e.g., discrepancies in cytotoxicity between HeLa and MCF-7 cells may arise from differential expression of target proteins) .
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via Western blotting for target protein expression .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate data and identify outliers .
Methodological Design and Optimization
Q. What strategies optimize the yield of this compound in scaled-up syntheses?
- Methodological Answer :
- Flow Chemistry : Improve mixing efficiency and heat transfer for condensation steps .
- Catalyst Screening : Test alternatives to iron powder (e.g., palladium on carbon) for reduction steps to reduce byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction completion dynamically .
Q. How can the compound’s solubility profile be enhanced for in vivo studies without structural modification?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water mixtures or cyclodextrin-based formulations .
- Nanoencapsulation : Prepare liposomal or polymeric nanoparticles to improve bioavailability .
- pH Adjustment : Solubilize via salt formation (e.g., hydrochloride salts) in neutral buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
